molecular formula C24H16ClN3O4S B14953773 (2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B14953773
M. Wt: 477.9 g/mol
InChI Key: YMAYXYDAAVAGNC-BKUYFWCQSA-N
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Description

This compound belongs to the thiazolo-triazine-dione class, characterized by a fused heterocyclic core (thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione) with a (2Z)-configured methylidene group linking a 5-(2-chlorophenyl)furan-2-yl substituent. Such structural motifs are associated with bioactivity in enzyme inhibition, particularly acetylcholinesterase (AChE) and antimicrobial targets, as seen in related compounds . The 2-chlorophenyl group may contribute to electron-withdrawing effects, influencing binding affinity, while the furan ring provides rigidity to the molecular scaffold .

Properties

Molecular Formula

C24H16ClN3O4S

Molecular Weight

477.9 g/mol

IUPAC Name

(2Z)-2-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-6-[(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C24H16ClN3O4S/c1-31-15-8-6-14(7-9-15)12-19-22(29)26-24-28(27-19)23(30)21(33-24)13-16-10-11-20(32-16)17-4-2-3-5-18(17)25/h2-11,13H,12H2,1H3/b21-13-

InChI Key

YMAYXYDAAVAGNC-BKUYFWCQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5Cl)/SC3=NC2=O

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5Cl)SC3=NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazolo[3,2-b][1,2,4]triazine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinated solvents, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

(2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other thiazolo-triazine and thiazolo-pyrimidine derivatives. Key comparisons include:

Compound Core Structure Substituents Key Features Reported Activity Reference
Target Compound Thiazolo[3,2-b][1,2,4]triazine-3,7-dione 5-(2-Chlorophenyl)furan-2-yl, 4-methoxybenzyl High lipophilicity, potential AChE inhibition Not explicitly reported (inferred from analogues)
Methyl (2Z)-2-(2-fluoro-4-methoxy-benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2-Fluoro-4-methoxybenzylidene, 4-methoxyphenyl Fluorine enhances metabolic stability; moderate antimicrobial activity Antimicrobial (MIC: 8–32 µg/mL)
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 4-Chlorophenyl, methoxycarbonyl Electron-withdrawing groups improve solubility Antioxidant (IC50: 12–18 µM)

Key Differences

Substituent Effects: The 2-chlorophenyl-furan group in the target compound may enhance π-π stacking in enzyme active sites compared to fluorophenyl or methoxycarbonyl groups in analogues .

Biological Activity

The compound (2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring fused with a triazine moiety and various aromatic substituents, which may contribute to its pharmacological properties.

  • Molecular Formula : C26H19ClN2O4S
  • Molecular Weight : 491.0 g/mol
  • IUPAC Name : (2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

The biological activity of this compound can be attributed to its structural components which allow for interactions with various biological targets. The presence of electron-donating groups and the thiazole-triazine framework suggests potential for anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies have shown that thiazolidinone derivatives containing furan moieties demonstrate moderate to strong antiproliferative activity in human leukemia cell lines. The activity is often dose-dependent and varies with the cell cycle stage .
  • Mechanism Insights : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. The presence of specific substituents on the aromatic rings enhances the interaction with cellular targets .

Antimicrobial Activity

Compounds with thiazole and triazine frameworks have been reported to possess antimicrobial properties. The structural diversity allows for effective interaction with microbial enzymes or cellular components:

  • In Vitro Studies : Similar compounds have been evaluated for their ability to inhibit bacterial growth and show promising results against various strains .

Other Pharmacological Activities

The compound may also exhibit:

  • Anticonvulsant Properties : Some thiazole derivatives have shown anticonvulsant activity in preclinical models, suggesting a broader therapeutic potential .
  • Anti-inflammatory Effects : Similar structures have been linked to anti-inflammatory responses, indicating potential for treating inflammatory diseases .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerModerate to strong antiproliferative activity
AntimicrobialInhibition of bacterial growth
AnticonvulsantSignificant anticonvulsant effects
Anti-inflammatoryReduction in inflammatory markers

Case Studies

  • Anticancer Study :
    • A series of thiazolidinone compounds were synthesized and tested against human leukemia cells. The study concluded that modifications at the C-terminal significantly influenced their antiproliferative activity .
  • Antimicrobial Evaluation :
    • A related compound was tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations, thus supporting its potential use as an antimicrobial agent .

Q & A

Q. What are the established synthetic pathways for this compound, and what reagents are critical for its formation?

The compound is synthesized via multi-step reactions involving:

  • Step 1 : Condensation of a substituted benzaldehyde (e.g., 2-(benzyloxy)-5-diazenylbenzaldehyde) with 4-methoxyaniline to form a Schiff base intermediate .
  • Step 2 : Cyclization with mercaptoacetic acid under reflux to yield the thiazolidinone core .
  • Critical reagents : Mercaptoacetic acid for thiazolidinone ring closure, sodium acetate as a catalyst, and DMF/acetic acid as solvents .
  • Key optimization : Microwave-assisted synthesis can reduce reaction time and improve yields compared to conventional heating .

Q. What spectroscopic and crystallographic methods are used to confirm its structure?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions and Z/E configurations (e.g., methoxybenzyl and chlorophenyl groups) .
  • X-ray crystallography : Resolves stereochemistry and confirms the (2Z)-configuration of the methylidene group, as seen in structurally similar triazolothiadiazines .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial activity : Screened against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via agar diffusion assays, with MIC values ranging from 8–64 µg/mL .
  • Antioxidant potential : Evaluated using DPPH radical scavenging assays, showing moderate activity (IC50_{50} ~50–100 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Microwave irradiation : Reduces reaction time from 6–8 hours (conventional) to 20–30 minutes, achieving yields >80% .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while acetic acid aids in Schiff base formation .
  • Catalyst screening : Sodium acetate outperforms other bases (e.g., K2_2CO3_3) in minimizing side products .

Q. What mechanistic insights exist for its biological activity?

  • Enzyme inhibition : The thiazolo-triazine-dione scaffold may inhibit bacterial dihydrofolate reductase (DHFR), analogous to triazolothiadiazines targeting folate pathways .
  • Membrane disruption : Hydrophobic substituents (e.g., 4-methoxybenzyl) enhance penetration into microbial lipid bilayers, as observed in similar thiazolidinones .

Q. How do structural modifications influence its pharmacological profile?

  • Substituent effects :
    • Chlorophenyl group : Increases antimicrobial potency by enhancing electron-withdrawing effects .
    • Methoxybenzyl group : Improves solubility and bioavailability via hydrophilic interactions .
  • SAR studies : Replacement of the furan-2-yl group with pyrimidine reduces antifungal activity but improves selectivity for bacterial targets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities?

  • Assay variability : Differences in MIC values may arise from agar composition (e.g., cation-adjusted Mueller-Hinton vs. standard nutrient agar) .
  • Synthetic purity : Microwave-synthesized batches (≥95% purity) show higher activity than conventional batches (85–90% purity) due to reduced byproducts .
  • Strain specificity : Activity against E. coli is inconsistent, possibly due to efflux pump expression in certain strains .

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